Eupha-8,24-dienol
Overview
Description
Mechanism of Action
Eupha-8,24-dienol, also known as Euphol, is a triterpenoid alcohol with a structure similar to cholesterol . It has been isolated from various plants, including Euphorbia kansui . This compound has been found to have a wide range of pharmacological properties .
Target of Action
It has been found to exhibit moderate cytotoxicity against colon cancer hct-116, gastric cancer mkn-45, and breast cancer mcf-7 . This suggests that it may interact with cellular targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
In the context of cancer, it has been found to inhibit the proliferation, motility, and colony formation of cancer cells . It can also induce apoptosis by modulating ERK signaling and activate autophagy-associated cell death .
Biochemical Pathways
Its anticancer activity suggests that it may affect pathways related to cell proliferation, apoptosis, and autophagy
Result of Action
Euphol’s action results in a variety of molecular and cellular effects. In cancer cells, it inhibits proliferation, motility, and colony formation, and induces apoptosis and autophagy-associated cell death . These effects contribute to its anticancer activity.
Biochemical Analysis
Biochemical Properties
Eupha-8,24-dienol interacts with various enzymes and proteins in biochemical reactions. It produces anti-inflammatory effects by mediating NF-kappaB, down-regulating tumor necrosis factor-alpha and cyclooxygenase-2, and reducing the activation of protein kinase C . This compound also inhibits the monoacylglycerol lipase (MAGL) activity via a reversible mechanism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to exert in vitro and in vivo cytotoxicity against several cancer cell lines and glioma cells . This includes inhibiting proliferation, motility, and colony formation, arresting the cell cycle, and inducing apoptosis by modulating ERK signaling and activating autophagy-associated cell death .
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules and changes in gene expression. It suppresses TGF-beta signaling by inducing TGF-beta receptor movement into lipid-raft microdomains and degrading TGF-beta receptors . This compound also interacts with Phe8, Val297, Arg298, and Val303 residues of the main protease of SARS-CoV-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Euphol can be extracted from Euphorbia tirucalli through a series of steps involving alcohol extraction, silica gel column separation, and reversed-phase high-performance liquid chromatography . The process involves:
- Alcohol extraction of the plant material.
- Separation using silica gel column chromatography.
- Further purification using reversed-phase high-performance liquid chromatography to achieve a purity of over 98% .
Industrial Production Methods: The industrial production of euphol follows similar extraction and purification techniques but on a larger scale. The process is designed to be efficient, yielding high-purity euphol suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Euphol undergoes several types of chemical reactions, including:
Oxidation: Euphol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the hydroxyl group present in euphol.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions
Major Products:
- Oxidized derivatives of euphol.
- Reduced forms of euphol.
- Ester and ether derivatives .
Scientific Research Applications
Euphol has a wide range of scientific research applications:
Chemistry: Euphol is used as a precursor for synthesizing various triterpenoid compounds.
Biology: It is studied for its role in modulating cellular pathways and its effects on cell signaling.
Medicine: Euphol exhibits anti-cancer, anti-inflammatory, and immunomodulatory properties, making it a potential therapeutic agent for various diseases, including cancer and inflammatory disorders
Comparison with Similar Compounds
Euphol is compared with other similar tetracyclic triterpenes, such as:
Tirucallol: Similar to euphol, tirucallol is found in Euphorbia tirucalli and has comparable pharmacological properties.
Cycloartenol: Euphol and cycloartenol share structural similarities and biological activities, including anti-inflammatory effects.
Uniqueness: Euphol’s unique ability to modulate multiple signaling pathways and its higher selective cytotoxicity index make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22+,25+,26+,28-,29+,30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-WZLOIPHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@@H]1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318412 | |
Record name | (+)-Euphol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Euphol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
514-47-6 | |
Record name | (+)-Euphol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (+)-Euphol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Euphol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 °C | |
Record name | Euphol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031438 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Euphol exert its anti-cancer effects?
A1: Euphol exhibits anti-cancer activity through multiple mechanisms. In breast cancer cells, Euphol induced cell cycle arrest at the G1 phase by downregulating cyclin D1 expression and upregulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27. [] This resulted in the hypophosphorylation of Rb, ultimately inhibiting cell cycle progression. In other cancer models, including gastric cancer, Euphol appears to function by negatively modulating the Transforming Growth Factor beta (TGF-β) signaling pathway. [, ] It achieves this by promoting the movement of TGF-β receptors into lipid raft microdomains within the cell membrane, leading to their degradation. [] This disruption of TGF-β signaling contributes to the induction of cancer cell death.
Q2: Does Euphol interact with specific proteins or pathways?
A2: Yes, Euphol has been shown to interact with several key proteins and signaling pathways. One notable interaction is with Protein Kinase C (PKC) isoforms. Research suggests that Euphol modulates the expression of genes involved in the PKC pathway, contributing to its cytotoxic effects in colorectal cancer models. [] Specifically, treatment with Euphol stimulated the gene and protein expression of PKCα, PKCβ, PKCδ, and PKCZ in mouse organoids. []
Q3: What is the molecular formula and weight of Euphol?
A3: The molecular formula of Euphol is C30H50O, and its molecular weight is 426.72 g/mol.
Q4: What spectroscopic data are available for Euphol?
A4: Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been widely used to characterize and confirm the structure of Euphol. [, , , , ] These data provide detailed information about the compound's functional groups, carbon framework, and overall structure.
Q5: Is there any information available regarding the material compatibility and stability of Euphol under various conditions?
A5: While specific data on material compatibility is limited, research suggests that Euphol, like other triterpenes, might be susceptible to degradation under certain conditions, such as exposure to light, heat, and oxygen. [, , ] This potential for degradation underscores the importance of appropriate storage and handling practices to maintain the compound's stability and efficacy.
Q6: What types of in vitro and in vivo models have been used to study the efficacy of Euphol?
A6: Euphol's efficacy has been evaluated in both in vitro and in vivo settings using a variety of cancer models.
Q7: What are the key findings from in vitro studies on Euphol's anti-cancer activity?
A7: In vitro studies have demonstrated Euphol's cytotoxic and anti-proliferative effects against a broad range of human cancer cell lines, including those derived from esophageal squamous cell carcinoma, pancreatic ductal adenocarcinoma, prostate cancer, melanoma, and colon cancer. [] These findings highlight its potential as an anti-cancer agent.
Q8: Have any clinical trials been conducted to investigate Euphol in humans?
A8: Currently, there are no published clinical trials evaluating the safety and efficacy of Euphol in humans. Further research, including preclinical studies to establish safety and efficacy profiles, is needed before clinical trials can be considered.
Q9: What analytical techniques are commonly used to characterize and quantify Euphol?
A9: Several analytical methods have been employed to characterize and quantify Euphol, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being particularly prevalent.
Q10: Have these analytical methods been validated?
A10: Yes, validation of analytical methods for Euphol is crucial to ensure their reliability and accuracy. Studies employing HPLC methods have generally included validation parameters such as linearity, precision, accuracy, and recovery, demonstrating the suitability of these techniques for Euphol analysis. [, , ]
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